molecular formula C9H15ClN2O2S B13896456 ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride

ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride

Cat. No.: B13896456
M. Wt: 250.75 g/mol
InChI Key: FOOHYZJUWGPGKB-RGMNGODLSA-N
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Description

Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with (S)-2-aminopropanol under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

ethyl 4-[(2S)-2-aminopropyl]-1,3-thiazole-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-3-13-9(12)8-11-7(5-14-8)4-6(2)10;/h5-6H,3-4,10H2,1-2H3;1H/t6-;/m0./s1

InChI Key

FOOHYZJUWGPGKB-RGMNGODLSA-N

Isomeric SMILES

CCOC(=O)C1=NC(=CS1)C[C@H](C)N.Cl

Canonical SMILES

CCOC(=O)C1=NC(=CS1)CC(C)N.Cl

Origin of Product

United States

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